molecular formula C10H5ClF3NO B1427745 Oxazole, 2-chloro-5-[4-(trifluoromethyl)phenyl]- CAS No. 1238893-96-3

Oxazole, 2-chloro-5-[4-(trifluoromethyl)phenyl]-

Cat. No.: B1427745
CAS No.: 1238893-96-3
M. Wt: 247.6 g/mol
InChI Key: ZHDYCOZXSGWVIR-UHFFFAOYSA-N
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Description

Oxazole, 2-chloro-5-[4-(trifluoromethyl)phenyl]- is a heterocyclic compound that features a five-membered ring containing both oxygen and nitrogen atoms. This compound is notable for its incorporation of a trifluoromethyl group, which imparts unique chemical properties, making it valuable in various fields such as medicinal chemistry and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Oxazole, 2-chloro-5-[4-(trifluoromethyl)phenyl]- typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-chloro-4-(trifluoromethyl)benzoyl chloride with an amine, followed by cyclization to form the oxazole ring . The reaction conditions often require the use of catalysts and controlled temperatures to ensure high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated systems and advanced catalysts can further optimize the production process, reducing costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions: Oxazole, 2-chloro-5-[4-(trifluoromethyl)phenyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction can modify the electronic structure of the oxazole ring .

Mechanism of Action

The mechanism of action of Oxazole, 2-chloro-5-[4-(trifluoromethyl)phenyl]- involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with biological molecules, potentially inhibiting enzymes or modulating receptor activity . The exact pathways and targets depend on the specific application and the biological system involved.

Comparison with Similar Compounds

Properties

IUPAC Name

2-chloro-5-[4-(trifluoromethyl)phenyl]-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5ClF3NO/c11-9-15-5-8(16-9)6-1-3-7(4-2-6)10(12,13)14/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHDYCOZXSGWVIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CN=C(O2)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

LiHMDS (1.06 M in THF, 28.59 mL, 30.3 mmol) was added to a solution of 5-(4-(trifluoromethyl)phenyl)oxazole 30 (5.38 g, 25.25 mmol) in THF (100 mL) at −78° C., and the mixture was stirred at −78° C. for 1 h. A solution of hexachloroethane (8.96 g, 37.87 mmol) in THF (10 mL) was added at −78° C., and the mixture was stirred at −78° C. for 2 h and allowed to warm to room temperature and stirred for 14 h. The reaction was quenched by adding EtOAC: H2O (50 mL: 15 mL), and then extracted with Ethyl acetate. The extracts were washed with brine, dried (Na2SO4) and concentrated. The product was purified by column chromatography (Acetone/hexane as an eluent) to provide 2-chloro-5-(4-(trifluoromethyl)phenyl)oxazole 31 (6.05 g, 97% yield) as white solid. MS (ES) m/z 248 (M+H+).
Quantity
28.59 mL
Type
reactant
Reaction Step One
Quantity
5.38 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
8.96 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

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Reaction Step One
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C[Si](C)(C)[N-][Si](C)(C)C
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reactant
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Oxazole, 2-chloro-5-[4-(trifluoromethyl)phenyl]-
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Oxazole, 2-chloro-5-[4-(trifluoromethyl)phenyl]-
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Oxazole, 2-chloro-5-[4-(trifluoromethyl)phenyl]-
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Oxazole, 2-chloro-5-[4-(trifluoromethyl)phenyl]-
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Oxazole, 2-chloro-5-[4-(trifluoromethyl)phenyl]-
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Oxazole, 2-chloro-5-[4-(trifluoromethyl)phenyl]-

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